molecular formula C6H10O3 B8798650 Methyl 3,3-dimethyloxirane-2-carboxylate

Methyl 3,3-dimethyloxirane-2-carboxylate

Cat. No.: B8798650
M. Wt: 130.14 g/mol
InChI Key: NAQGOYHXFOHGHQ-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyloxirane-2-carboxylate is an epoxide-containing ester with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol. Its structure features a methyl ester group at position 2 of the oxirane (epoxide) ring, with two methyl substituents at position 2. This compound is synthesized via epoxidation or condensation reactions, as demonstrated by Legters et al., who achieved a 55% yield using acetone as a starting material . Key spectral data include:

  • ¹H-NMR (CDCl₃): δ 1.32 (s, 3H, CH₃), 1.38 (s, 3H, CH₃), 3.7 (s, 3H, CO₂Me).
  • IR: Strong carbonyl (C=O) absorption at 1760/1735 cm⁻¹ and C-O-C epoxide vibrations near 1050–1200 cm⁻¹ .

The compound’s steric hindrance from the geminal dimethyl groups influences its reactivity, particularly in nucleophilic ring-opening reactions of the epoxide.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 3,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C6H10O3/c1-6(2)4(9-6)5(7)8-3/h4H,1-3H3

InChI Key

NAQGOYHXFOHGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of methyl 3,3-dimethyloxirane-2-carboxylate, highlighting substituent differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
Methyl 2,3-dimethyloxirane-2-carboxylate Methyl at C2, methyl at C3 C₇H₁₀O₃ 142.15 ¹H-NMR : δ 1.26 (s, CH₃), 1.45 (d, CH₃), 3.23–3.67 (CO₂Me). Yield: 55% via method D .
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate Ethyl ester, isopropyl at C3 C₁₀H₁₆O₃ 184.23 CAS: 274689-93-7. No spectral data available; steric bulk may reduce reactivity .
Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate Cyclopentyl at C3, methyl at C2 C₁₂H₂₀O₃ 212.29 CAS: 1518673-92-1. Discontinued; likely due to synthesis challenges .
Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate 4-Chlorophenyl at C3, methyl at C2 C₁₃H₁₅ClO₃ 254.71 CAS: 892287-56-6. Discontinued; aromatic substituent may enhance UV stability .
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate Phenyl at C3, stereospecific (R,S) C₁₀H₁₀O₃ 178.18 CAS: 19190-80-8. XLogP3: 1.3; chiral centers influence biological activity .

Spectral and Physical Property Trends

  • NMR Shifts : Methyl groups adjacent to the epoxide ring resonate at δ 1.2–1.4, while ester methyl groups appear near δ 3.6–3.8. Aromatic substituents (e.g., phenyl in ) introduce upfield shifts due to ring current effects.
  • Boiling Points : this compound boils at 74–82°C under reduced pressure (28 mmHg) , lower than analogs with larger substituents (e.g., cyclopentyl derivatives).

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